molecular formula C17H21NO B12246742 {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B12246742
M. Wt: 255.35 g/mol
InChI Key: SEONEUOGAWVQPM-UHFFFAOYSA-N
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Description

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is a chemical compound with the CAS Registry Number 138030-59-8 . This naphthalene-piperidine derivative features a methanol group, a structure often explored in medicinal chemistry research. Compounds with similar naphthalene and piperidine motifs are frequently investigated as key synthetic intermediates or building blocks in the development of pharmacologically active molecules . For instance, piperidine derivatives have been identified as inhibitors in pharmaceutical research, such as in the development of complement factor B inhibitors . The naphthalene group contributes significant lipophilicity to the molecule, which can influence its absorption and distribution properties in biological systems. This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

[1-(naphthalen-2-ylmethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C17H21NO/c19-13-14-7-9-18(10-8-14)12-15-5-6-16-3-1-2-4-17(16)11-15/h1-6,11,14,19H,7-10,12-13H2

InChI Key

SEONEUOGAWVQPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Several synthetic strategies can be employed for preparing {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol, each with distinct advantages depending on available starting materials and desired reaction conditions. A retrosynthetic analysis suggests the following general approaches:

  • Direct N-alkylation of piperidin-4-ylmethanol with naphthalen-2-ylmethyl halides
  • Reduction of corresponding ketone or ester derivatives
  • Protection-deprotection sequences using Boc or other protecting groups
  • Mannich-type reactions with naphthalene derivatives and appropriate amine components

Key intermediates in these syntheses typically include piperidin-4-ylmethanol, naphthalen-2-ylmethyl halides, 4-(hydroxymethyl)piperidine-1-carboxylate derivatives, and various protected piperidine intermediates. The selection of the most appropriate synthetic route depends on factors such as reagent availability, scale requirements, and desired purity of the final product.

Direct N-alkylation Method

Reaction Scheme and Mechanism

The direct N-alkylation approach represents one of the most straightforward methods for synthesizing {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol. This method involves the nucleophilic substitution reaction between piperidin-4-ylmethanol and naphthalen-2-ylmethyl halide (typically chloride or bromide).

The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the naphthalen-2-ylmethyl halide, resulting in the formation of the desired N-alkylated product and a halide ion as the leaving group.

Starting Materials and Reagents

The following materials are required for this synthetic approach:

  • Piperidin-4-ylmethanol
  • Naphthalen-2-ylmethyl chloride or bromide
  • Base (potassium carbonate, sodium carbonate, or triethylamine)
  • Solvent (acetonitrile, DMF, or THF)
  • Optional: phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Detailed Procedure

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-ylmethanol (1.0 equivalent) and anhydrous acetonitrile or DMF (10-15 mL per gram of starting material).
  • Add anhydrous potassium carbonate (1.5-2.0 equivalents) and stir for 15-30 minutes.
  • Slowly add naphthalen-2-ylmethyl chloride or bromide (1.1 equivalents) dissolved in the same solvent.
  • Heat the reaction mixture at 60-80°C for 8-24 hours, monitoring by TLC or HPLC.
  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.
  • Concentrate the filtrate under reduced pressure to remove the solvent.
  • Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

This method is comparable to related reactions found in literature where naphthalen-2-ylmethyl chloride is used as an alkylating agent for various amines.

Purification and Yield

The crude product can be purified using column chromatography with a gradient elution system. Based on similar N-alkylation reactions with naphthalen-2-ylmethyl halides, expected yields typically range from 65-85%. For further purification, the product can be converted to a salt form (hydrochloride or fumarate) and recrystallized from appropriate solvents such as ethanol or acetonitrile.

Reduction Method from Ketone or Ester Precursors

Reaction Scheme and Mechanism

This approach involves the reduction of a corresponding ketone ({1-[(naphthalen-2-yl)methyl]piperidin-4-one}) or ester derivative to introduce the hydroxymethyl group at the 4-position of the piperidine ring. The reduction process typically employs metal hydride reducing agents that deliver a hydride nucleophile to the electrophilic carbonyl carbon.

Starting Materials and Reagents

  • {1-[(Naphthalen-2-yl)methyl]piperidin-4-one or an appropriate ester derivative
  • Reducing agent: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
  • Anhydrous solvent: Tetrahydrofuran (THF) or diethyl ether
  • Quenching reagents: Water, sodium hydroxide solution

Detailed Procedure for LiAlH₄ Reduction

  • In a flame-dried round-bottom flask under nitrogen atmosphere, add anhydrous THF (10-15 mL per gram of starting material).
  • Cool the flask to 0°C using an ice-water bath.
  • Slowly add LiAlH₄ (0.7-1.0 equivalents) with vigorous stirring, maintaining the temperature below 5°C.
  • Prepare a solution of {1-[(naphthalen-2-yl)methyl]piperidin-4-one} in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Cool the reaction mixture to 0°C and carefully quench excess LiAlH₄ using the Fieser method:
    a. Add water (n mL, where n = grams of LiAlH₄ used)
    b. Add 15% NaOH solution (n mL)
    c. Add additional water (3n mL)
  • Stir until the gray suspension turns white.
  • Filter the mixture through Celite to remove aluminum salts.
  • Extract the product with ethyl acetate or dichloromethane.
  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

This method is comparable to the reduction of related compounds described in literature, where yields of up to 88% have been reported for similar transformations.

Alternative NaBH₄ Reduction Method

For a milder reduction approach, especially when other sensitive functional groups are present:

  • Dissolve {1-[(naphthalen-2-yl)methyl]piperidin-4-one} in methanol or ethanol (10 mL per gram).
  • Cool the solution to 0°C.
  • Add NaBH₄ (1.2-2.0 equivalents) in small portions over 30 minutes.
  • Stir the reaction mixture at room temperature for 2-4 hours.
  • Quench the reaction by adding acetone (1-2 mL), followed by water.
  • Adjust the pH to ~8-9 with dilute HCl.
  • Extract the product with dichloromethane or ethyl acetate.
  • Process the organic phase as described above.

Boc-Protection/Deprotection Strategy

Reaction Scheme and Overview

This multi-step approach employs N-Boc protection of piperidine nitrogen to allow selective functionalization. The strategy typically involves:

  • Starting with N-Boc-4-piperidinemethanol
  • N-alkylation with naphthalen-2-ylmethyl halide after Boc deprotection
  • Alternatively, reducing an appropriate Boc-protected ketone or ester intermediate

Starting Materials and Reagents

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol)
  • Naphthalen-2-ylmethyl chloride or bromide
  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection
  • Base: Potassium carbonate, triethylamine
  • Solvents: Dichloromethane, THF, acetonitrile

Detailed Procedure

Deprotection of N-Boc-4-piperidinemethanol
  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in dichloromethane (10 mL per gram).
  • Cool the solution to 0°C and add TFA (5-10 equivalents) dropwise.
  • Allow the reaction to warm to room temperature and stir for 2-3 hours.
  • Concentrate the solution under reduced pressure.
  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
  • Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain piperidin-4-ylmethanol.
N-alkylation with Naphthalen-2-ylmethyl Halide

Follow the procedure described in Section 3.3 using the freshly prepared piperidin-4-ylmethanol.

This method is supported by literature precedents for similar compounds, including the synthesis of (1-methylpiperidin-4-yl)methanol via deprotection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Mannich Reaction Approach

Reaction Scheme and Mechanism

The Mannich reaction offers a convergent approach to synthesizing {1-[(naphthalen-2-yl)methyl]piperidin-4-yl}methanol or related intermediates. This reaction involves the condensation of an amine, formaldehyde (or other aldehyde), and a naphthalene derivative.

Starting Materials and Reagents

  • Naphthalene derivative (e.g., 1-(prop-2-ynyloxy)naphthalene)
  • Piperidin-4-ylmethanol or suitable precursor
  • Formaldehyde (as paraformaldehyde or aqueous solution)
  • Catalyst: Copper iodide (CuI)
  • Solvent: Dioxane or THF

Detailed Procedure

Based on related synthetic approaches described for piperidine compounds:

  • In a round-bottom flask, add the naphthalene derivative (1.0 equivalent), piperidin-4-ylmethanol (1.0 equivalent), and paraformaldehyde (1.1-1.2 equivalents) in anhydrous dioxane.
  • Add catalytic copper iodide (0.05-0.1 equivalents).
  • Heat the reaction mixture at 40-50°C for 2-5 hours under nitrogen atmosphere.
  • Monitor the reaction progress by TLC.
  • After completion, cool to room temperature and filter to remove any catalyst or insoluble materials.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product by column chromatography.

Yields for similar Mannich reactions with piperidine derivatives have been reported in the range of 46-75%.

Comparison of Preparation Methods

Comparative Analysis

Table 1 provides a comprehensive comparison of the different synthetic approaches discussed above.

Table 1: Comparison of Synthetic Methods for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Parameter Direct N-alkylation Reduction Method Boc-Protection Route Mannich Reaction
Number of Steps 1 2-3 3-4 1-2
Starting Materials Piperidin-4-ylmethanol, Naphthalen-2-ylmethyl halide Ketone or ester precursor N-Boc-4-piperidinemethanol Naphthalene derivative, formaldehyde, amine
Key Reagents Base (K₂CO₃, Et₃N) LiAlH₄ or NaBH₄ TFA, DCM, Base CuI (catalyst)
Reaction Conditions RT to 80°C, 8-24h 0°C to RT, 2-24h Variable 40-50°C, 2-5h
Expected Yield 65-85% 70-90% 50-75% (overall) 46-75%
Advantages Single-step, straightforward Useful when ketone precursors available Better selectivity with complex substrates Convergent approach
Limitations May form quaternary ammonium salts Hazardous reagents, careful quenching required Multi-step, lower overall yield May require specific catalysts
Scale-up Potential Good Moderate (safety concerns) Good Moderate to Good
Cost Factors Low to moderate Moderate (reducing agents) Higher (protecting groups) Moderate (catalyst)

Purification Methods

Table 2 outlines various purification strategies suitable for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol.

Table 2: Purification Methods for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Purification Method Conditions Advantages Limitations Expected Purity
Column Chromatography EtOAc/Hexanes (gradient) or DCM/MeOH (9:1 to 4:1) High resolution, adaptable Solvent-intensive, time-consuming >95%
Recrystallization Ethanol, Acetonitrile, or EtOH/EtOAc mixtures Simple equipment, scalable Material loss, solvent selection critical >98%
Salt Formation HCl in diethyl ether or fumaric acid in acetone/MeOH Improved stability, crystallinity Additional step >99%
Preparative HPLC C18 column, Acetonitrile/Water with 0.1% formic acid Very high purity Limited scale, expensive >99.5%

Based on literature for related compounds, recrystallization from ethanol or acetonitrile has been found effective for piperidine derivatives, while salt formation (particularly as hydrochlorides or fumarates) can facilitate crystallization and improve stability.

Analytical Characterization

Spectroscopic Data

The following spectroscopic data would be expected for pure {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol:

Table 3: Expected Spectroscopic Data for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Technique Expected Signals/Features Notes
¹H NMR (400 MHz, CDCl₃) δ 7.80-7.83 (m, 3H, naphthalene H), 7.75-7.78 (s, 1H, naphthalene H), 7.42-7.49 (m, 3H, naphthalene H), 3.63-3.68 (s, 2H, Ar-CH₂-N), 3.46-3.50 (d, 2H, CH₂OH), 2.85-2.92 (d, 2H, equatorial piperidine CH₂), 1.98-2.05 (t, 2H, axial piperidine CH₂), 1.70-1.82 (m, 1H, piperidine CH), 1.40-1.50 (m, 2H, piperidine CH₂), 1.25-1.35 (m, 2H, piperidine CH₂) Reference data extrapolated from similar compounds
¹³C NMR (100 MHz, CDCl₃) δ 136-138 (naphthalene qC), 132-134 (naphthalene qC), 127-130 (multiple naphthalene CH), 125-127 (multiple naphthalene CH), 67-69 (CH₂OH), 62-64 (Ar-CH₂-N), 52-54 (piperidine CH₂), 38-40 (piperidine CH), 28-30 (piperidine CH₂) Reference data extrapolated from similar compounds
IR (KBr, cm⁻¹) 3350-3450 (OH stretching), 3050-3080 (aromatic C-H), 2920-2950 (aliphatic C-H), 2760-2820 (N-CH₂), 1600-1620 (aromatic C=C), 1050-1070 (C-O)
Mass Spectrum (ESI-MS) m/z 256 [M+H]⁺, 238 [M-H₂O+H]⁺, 142 [piperidine-methanol fragment]⁺, 141 [naphthylmethyl fragment]⁺

Physical Properties

Table 4: Physical Properties of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Property Expected Value Reference/Notes
Appearance White to off-white crystalline solid Based on similar compounds
Melting Point 90-110°C Estimated from related structures
Solubility Soluble in methanol, ethanol, DCM, chloroform; Slightly soluble in water
Log P ~3.2-3.8 Calculated value
pKa ~9.5-10.2 (piperidine nitrogen) Estimated from similar compounds
Molecular Weight 255.35 g/mol Calculated from molecular formula C₁₇H₂₁NO

Practical Considerations and Scale-up

Laboratory Scale Synthesis

For laboratory-scale preparation (1-10 grams), the direct N-alkylation method (Section 3) offers the most practical approach due to its simplicity and reliable yields. Key considerations include:

  • Using high-purity starting materials to minimize side reactions
  • Maintaining anhydrous conditions to prevent hydroxyl-mediated side reactions
  • Careful monitoring of reaction progress by TLC or HPLC
  • Proper purification through column chromatography followed by recrystallization

Industrial Scale Considerations

For larger scale synthesis (>100 grams), several modifications are recommended:

  • The Boc-protection route may be preferred despite additional steps, as it offers better control and reproducibility
  • Safety considerations become paramount, particularly if using LiAlH₄ or other reactive reducing agents
  • Continuous flow processes could be considered for the alkylation step to manage exothermicity
  • Solvent selection should be reevaluated for environmental impact and cost considerations

Table 5: Scale-up Considerations for Different Synthetic Routes

Synthetic Route Small Scale (1-10g) Medium Scale (10-100g) Large Scale (>100g)
Direct N-alkylation Most suitable Suitable with temperature control Less ideal due to exothermicity concerns
Reduction Method Suitable Requires careful scale-up protocol Not recommended (safety concerns)
Boc-Protection Route Less efficient Increasingly attractive Most suitable option
Mannich Reaction Suitable Moderate suitability Potential issues with catalyst recovery

Chemical Reactions Analysis

Types of Reactions

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of naphthalenes, including those with piperidine moieties, exhibit significant anticancer properties. For instance, compounds that inhibit histone demethylases have been shown to affect cancer cell proliferation and survival. A study highlighted the potential of similar naphthalene derivatives as inhibitors of the KDM2B histone demethylase, suggesting their role in cancer treatment through epigenetic modulation .

1.2 Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds with similar structural motifs have been investigated for their effects on cholinergic systems, which are crucial for cognitive functions. For example, piperidine derivatives have been noted for their selective inhibition of butyrylcholinesterase, which could enhance cognitive performance and provide therapeutic avenues for neurodegenerative diseases .

Synthesis and Characterization

2.1 Synthetic Pathways
The synthesis of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol typically involves multi-step organic reactions including amination and coupling reactions. The characterization often employs techniques such as UV-visible spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .

2.2 Case Studies
Several case studies have documented the synthesis of similar compounds and their biological evaluations. For instance, a study on naphthalen-1-ylmethanol derivatives demonstrated their efficacy in forming prodrugs with enhanced bioavailability . Another investigation into naphthalene-based piperidine compounds focused on their pharmacological profiling, revealing promising activity against various biological targets .

Pharmacological Profiling

3.1 In Vitro Studies
Pharmacological profiling has shown that naphthalene-piperidine derivatives possess diverse activities, including agonistic effects on certain receptors linked to pain modulation and cognitive enhancement. In vitro studies have demonstrated their ability to enhance neurotransmitter release, which is critical in treating conditions like neuropathic pain .

3.2 Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of naphthalene significantly influences the pharmacokinetic properties of these molecules, enhancing their brain penetration and bioavailability compared to other structural analogs .

Summary Table of Applications

Application Area Description Relevant Studies
Anticancer ActivityInhibition of histone demethylases affecting cancer growth
NeuropharmacologyPotential cognitive enhancers through cholinergic system modulation
Synthesis MethodsMulti-step organic synthesis involving amination
Pharmacological ProfilingDiverse receptor activity impacting pain and cognition

Mechanism of Action

The mechanism of action of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The naphthalene derivative has the highest lipophilicity due to its fused aromatic system, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

The compound {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol is a piperidine derivative that has garnered attention for its diverse biological activities. This article will explore its antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol features a piperidine ring substituted with a naphthalene moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Structural Features of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

FeatureDescription
Molecular FormulaC16_{16}H19_{19}N
Molecular Weight241.34 g/mol
Functional GroupsHydroxyl (-OH), Naphthalene
Ring StructuresPiperidine, Naphthalene

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antibacterial properties. For instance, a study on various piperidine compounds found that certain derivatives showed minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol0.005S. aureus
Other Piperidine Derivative A0.010E. coli
Other Piperidine Derivative B0.020Pseudomonas aeruginosa

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly its effectiveness against common fungal pathogens. The compound has shown promising results in inhibiting the growth of fungi such as Candida albicans. In vitro tests indicated that the compound exhibited an MIC value of approximately 3.125 mg/mL against C. albicans, highlighting its potential as an antifungal agent .

Anticancer Potential

Research into the anticancer properties of piperidine derivatives suggests that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In studies involving human adenocarcinoma cell lines (e.g., MDA-MB-231), certain derivatives exhibited significant cytotoxicity, with cell lysis rates reaching 100% at concentrations as low as 10 µg/mL .

Table 3: Anticancer Activity of Piperidine Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol10MDA-MB-231
Other Piperidine Derivative A15HeLa
Other Piperidine Derivative B20A549

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several piperidine derivatives, including {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol, demonstrating its superior efficacy against S. aureus with a rapid bactericidal effect noted within hours .
  • Antifungal Mechanism Investigation : Another investigation focused on the mechanism by which this compound exerts its antifungal activity, revealing that it disrupts fungal cell membrane integrity, leading to cell death .
  • Anticancer Study : A comprehensive study assessed the anticancer effects of various piperidine derivatives on multiple cancer cell lines, confirming that {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol significantly inhibited cell proliferation through apoptosis .

Q & A

Q. What are the established synthetic routes for {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol, and what key intermediates are involved?

The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves coupling naphthalene-2-carbaldehyde with piperidin-4-ylmethanol derivatives under catalytic hydrogenation (e.g., using NaBH(OAc)₃ or Pd/C). Key intermediates include protected piperidine alcohols (e.g., tert-butyloxycarbonyl (Boc)-protected intermediates) and naphthylmethyl halides. Reaction conditions such as solvent polarity (DCM, THF) and temperature (−15°C to reflux) critically influence yield and purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperidine ring conformation and naphthylmethyl substitution pattern. For example, the methoxy group in analogous compounds shows a singlet at δ ~3.2 ppm in ¹H NMR .
  • HPLC/MS : Reverse-phase HPLC with TFA-containing mobile phases and LCMS (e.g., m/z [M+H]+) ensures purity and molecular weight validation .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screens should focus on target-specific assays. For example:

  • Enzyme Inhibition : Test against serine proteases (e.g., CTSG) using fluorogenic substrates, as structurally related piperidine-naphthyl compounds show inhibitory activity .
  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative strains, referencing protocols for pyrrole-methanol analogs .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in synthesizing piperidine-containing derivatives?

Enantioselective synthesis can employ chiral auxiliaries or catalysts. For example, (R)-2-methyl-CBS-oxazaborolidine facilitates asymmetric reductions of ketones to alcohols with >90% ee . Protecting group strategies (e.g., DHP for hydroxyls) prevent racemization during coupling steps .

Q. How do structural modifications (e.g., substituent position on naphthalene) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Naphthalene-2-yl vs. 1-yl : The 2-substituted isomer enhances hydrophobic interactions in enzyme binding pockets, as seen in CTSG inhibitors .
  • Piperidine Methanol vs. Ether Derivatives : Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration in CNS-targeted compounds .

Q. What methodologies are used to evaluate systemic toxicity in preclinical models?

Follow OECD guidelines for acute toxicity:

  • Inhalation/Oral Exposure : Assess respiratory, hepatic, and renal effects in rodents (e.g., histopathology, serum ALT/AST levels) .
  • Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) that correlate with toxicity .

Q. How should researchers resolve contradictions in toxicity and efficacy data across studies?

  • Dose-Dependency Analysis : Re-evaluate results using consistent dosing regimens (mg/kg vs. molarity).
  • Species-Specific Metabolism : Compare rodent vs. human liver microsomal stability to identify metabolic discrepancies .
  • Positive Controls : Include reference compounds (e.g., naphthalene derivatives) to benchmark toxicity thresholds .

Q. What computational tools aid in predicting binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CTSG, prioritizing residues (e.g., Ser195) critical for catalytic activity .
  • ADMET Prediction : SwissADME or pkCSM estimate logP, bioavailability, and CYP450 inhibition risks .

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